3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid

Descripción

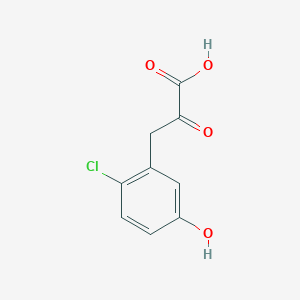

3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid is a substituted phenylpropanoic acid derivative characterized by a 2-oxopropanoic acid (pyruvic acid) backbone linked to a 2-chloro-5-hydroxyphenyl group at the β-position (C3). The compound combines a ketone group (2-oxo) and carboxylic acid functionality, with a hydroxyl (-OH) and chlorine substituent on the aromatic ring.

Propiedades

Fórmula molecular |

C9H7ClO4 |

|---|---|

Peso molecular |

214.60 g/mol |

Nombre IUPAC |

3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H7ClO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |

Clave InChI |

JFPSFHQJOAEHNW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1O)CC(=O)C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Chlorination of Phenolic Precursors

- The initial step involves selective chlorination of a phenolic compound that bears a hydroxy group at the para or meta position relative to the site of substitution. Chlorination is commonly achieved using chlorinating agents such as chlorine gas or N-chlorosuccinimide under controlled conditions to introduce the chloro substituent at the 2-position on the phenyl ring.

- This step is critical to ensure regioselectivity and to preserve the hydroxy group at the 5-position, which is essential for the compound’s biological activity.

Oxidation to Introduce the Ketone and Carboxylic Acid Groups

- Following chlorination, oxidation is performed to convert the side chain or precursor moiety into the 2-oxopropanoic acid structure.

- Potassium permanganate (KMnO₄) is a commonly used oxidizing agent in this context. It facilitates the oxidation of alkyl side chains or aldehyde intermediates to carboxylic acids and ketones.

- The oxidation conditions must be carefully controlled to avoid over-oxidation or degradation of the hydroxyphenyl moiety.

- Sodium borohydride (NaBH₄) may be used in subsequent steps for selective reduction if necessary, for example, to reduce intermediate quinone derivatives formed during oxidation back to hydroxy derivatives.

Alternative Synthetic Routes and Functional Group Transformations

- Some synthetic strategies involve the preparation of amino or thiol-substituted derivatives as intermediates, which can then be converted to the target compound via substitution or rearrangement reactions.

- The ketone functional group at the 2-position of the propanoic acid can be introduced via Friedel-Crafts acylation or by using α-keto acid precursors in condensation reactions with the chlorinated hydroxyphenyl compounds.

- The use of protecting groups for the hydroxy function during chlorination and oxidation steps is sometimes employed to improve yield and selectivity.

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Chlorination | Chlorine gas or N-chlorosuccinimide | Introduce chloro substituent at 2-position |

| 2 | Oxidation | Potassium permanganate (KMnO₄) | Oxidize side chain to ketone and carboxylic acid |

| 3 | Reduction (if needed) | Sodium borohydride (NaBH₄) | Reduce quinone intermediates to hydroxy derivatives |

| 4 | Functional group modification | Friedel-Crafts acylation or condensation | Introduce 2-oxopropanoic acid moiety |

- The chlorination-oxidation synthetic route has been validated by spectral analysis including ^1H NMR and ^13C NMR, confirming the presence of the chloro and hydroxy substituents on the phenyl ring, as well as the ketone and carboxylic acid groups on the propanoic acid side chain.

- The compound’s unique combination of substituents contributes to its ability to form hydrogen bonds and electrostatic interactions with proteins, which underpins its biological activity.

- Studies have shown that 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid can form covalent adducts with proteins through nucleophilic addition involving the ketone group, which is significant for understanding its mechanism in biological systems and potential therapeutic applications.

- Comparative structural analysis with related compounds (e.g., 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid and 3-(4-Hydroxyphenyl)-2-oxopropanoic acid) highlights the importance of the chloro and hydroxy combination in modulating chemical reactivity and biological effects.

- While direct detailed synthetic protocols for this compound are limited in the literature, the general approach aligns with standard organic synthesis techniques involving selective chlorination and controlled oxidation of phenolic compounds.

- Analogous synthetic methods in the preparation of biologically active phenyl-substituted oxopropanoic acids and related heterocyclic compounds reinforce the viability of the described approach.

- The compound’s synthesis and biological evaluation are often integrated in medicinal chemistry research, where modifications of the phenyl ring substituents and side chain functionalities are explored to optimize activity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(2-chloro-5-quinonyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(2-chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid.

Substitution: Formation of 3-(2-amino-5-hydroxyphenyl)-2-oxopropanoic acid or 3-(2-thio-5-hydroxyphenyl)-2-oxopropanoic acid.

Aplicaciones Científicas De Investigación

3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid and its analogs, derived from the evidence provided:

Key Comparative Insights :

Electronic Effects: Chlorine vs. Bromine: Chlorine (electronegativity 3.0) and bromine (2.8) differ in electron-withdrawing strength, influencing the acidity of the phenolic -OH and carboxylic acid groups. Bromine’s larger atomic radius may also increase steric hindrance . Nitro vs. Hydroxyl Groups: The nitro (-NO₂) group in 3-(2-nitrophenyl)-2-oxopropanoic acid significantly enhances acidity compared to the hydroxyl group in the target compound, making it more reactive in nucleophilic reactions .

Synthetic Pathways: Derivatives like 3-(2-nitrophenyl)-2-oxopropanoic acid are synthesized via hydrolysis of oxazolinone intermediates , a method that could be adapted for the target compound.

Structural Analogues in Drug Design: Compounds with extended chains (e.g., 5-(2-Chloro-5-hydroxyphenyl)-5-oxo-1-pentanoic acid) may serve as flexible linkers in prodrugs or enzyme inhibitors, whereas shorter-chain derivatives (e.g., propanoic acid backbone) are more rigid .

Actividad Biológica

3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid, with the molecular formula C₉H₇ClO₄ and a molecular weight of 214.60 g/mol, is an organic compound notable for its diverse biological activities. This article explores its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a hydroxy group on a phenyl ring, along with a ketone functional group. This unique structure contributes to its ability to form covalent adducts with proteins through nucleophilic addition reactions involving the ketone group. Such interactions are crucial for understanding its mechanism of action in biological systems.

Biological Activity

1. Antioxidative Properties

Research indicates that this compound exhibits antioxidative properties, which may be beneficial in combating oxidative stress-related diseases. The presence of hydroxyl groups allows for effective hydrogen bonding and electrostatic interactions with proteins, potentially influencing enzyme activity or receptor binding.

2. Antimicrobial Activity

Studies have shown that this compound has promising antimicrobial activity against various Gram-positive pathogens. For instance, it has been assessed for its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial efficacy .

3. Anticancer Potential

The compound's anticancer properties have also been explored, particularly in human lung cancer cell lines. It demonstrated significant cytotoxic effects, indicating potential as a therapeutic agent against certain types of cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against resistant pathogens. The compound exhibited effective inhibition of growth in S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like clindamycin .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant for developing treatments for conditions such as neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid | Contains an amino group instead of a ketone | Moderate antimicrobial activity |

| 2-Fluoro-3-(2-chloro-5-hydroxyphenyl)propanoic acid | Contains a fluoro group instead of a ketone | Limited activity |

| 3-(4-Hydroxyphenyl)-2-oxopropanoic acid | Lacks the chloro substituent but has similar backbone | Lower antioxidant capacity |

This table highlights how variations in structure can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid, and how do they influence its reactivity?

- Structural Analysis : The compound contains a chlorinated phenyl ring (2-chloro, 5-hydroxy substitutions), a ketone group (2-oxo), and a carboxylic acid moiety. The electron-withdrawing chlorine and hydroxyl groups influence the electrophilicity of the aromatic ring, while the ketone and carboxylic acid groups enable nucleophilic reactions (e.g., esterification, decarboxylation) .

- Reactivity Insights : The hydroxyl group at the 5-position can participate in hydrogen bonding or serve as a site for derivatization (e.g., methylation). The ketone is susceptible to reduction (e.g., NaBH₄) to form secondary alcohols, while the carboxylic acid allows salt formation or conjugation with amines .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology :

Intermediate Synthesis : Start with 2-chloro-5-hydroxybenzaldehyde. Condense with malonic acid derivatives under acidic conditions to form the β-keto acid backbone .

Catalytic Optimization : Use trifluoroacetic acid (TFA) as a catalyst to enhance yield. Reaction temperatures are typically maintained at 60–80°C to minimize side products .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Contradiction Analysis :

- NMR Discrepancies : Conflicting signals in H NMR (e.g., aromatic proton splitting) may arise from tautomerism between keto and enol forms. Use deuterated DMSO to stabilize the keto form and reacquire spectra .

- Mass Spec Validation : High-resolution mass spectrometry (HRMS) can distinguish between isobaric impurities (e.g., chlorine vs. hydroxyl positional isomers) by matching exact mass-to-charge ratios .

Q. What reaction mechanisms dominate in the oxidation or reduction of this compound?

- Oxidation Pathways :

- The ketone group can oxidize further to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), but steric hindrance from the chlorophenyl group may limit reactivity. Computational modeling (DFT) predicts activation barriers for such reactions .

- Reduction Dynamics :

- Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the carboxylic acid. Kinetic studies show pseudo-first-order behavior under anhydrous THF conditions .

Q. How does the compound interact with biological targets, and what assays are suitable for validating its activity?

- Biological Screening :

- Enzyme Inhibition : Test against cyclooxygenase (COX-2) via fluorescence polarization assays, given structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Parallel studies with fluorinated analogs (e.g., 3-(3-chloro-2-fluorophenyl) derivatives) can clarify structure-activity relationships .

Q. What computational methods are recommended for predicting its pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions.

- Docking Studies : AutoDock Vina to model binding affinities with target proteins (e.g., COX-2 PDB: 3LN1). The hydroxyl group forms hydrogen bonds with Arg120 and Tyr355 residues .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.